molecular formula C23H26N4O5S B11308446 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11308446
M. Wt: 470.5 g/mol
InChI Key: HZTNAHNGNJSGQJ-UHFFFAOYSA-N
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Description

5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrazole core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This can be achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where morpholine is introduced.

    Final coupling: The benzyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, breaking down into its constituent parts.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have potential as a biochemical probe to study various biological processes, particularly those involving sulfonyl and pyrazole groups.

    Medicine: Due to its unique structure, it may be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Industry: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can alter the function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O5S/c1-16-3-5-17(6-4-16)15-24-23(28)20-14-19(25-26-20)18-7-8-21(31-2)22(13-18)33(29,30)27-9-11-32-12-10-27/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

HZTNAHNGNJSGQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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